2-(3-Hydroxy-3-piperidyl)acetonitrile
CAS No.:
Cat. No.: VC18041455
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C7H12N2O |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 2-(3-hydroxypiperidin-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C7H12N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-3,5-6H2 |
| Standard InChI Key | CQPLORDZLOTZIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)(CC#N)O |
Structural Characteristics and Nomenclature
The molecular formula of 2-(3-hydroxy-3-piperidyl)acetonitrile is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol. Its IUPAC name is 2-(3-hydroxypiperidin-3-yl)acetonitrile, reflecting the piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position by both a hydroxyl (-OH) and a cyanomethyl (-CH₂CN) group. The presence of these functional groups confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which influence solubility and reactivity .
Stereochemical Considerations
Piperidine derivatives often exhibit stereoisomerism due to the chair conformation of the ring. The hydroxyl and cyanomethyl groups in 2-(3-hydroxy-3-piperidyl)acetonitrile may adopt axial or equatorial positions, affecting intramolecular interactions. For example, equatorial positioning of the hydroxyl group minimizes steric hindrance, while the cyanomethyl group’s orientation influences dipole interactions .
Synthetic Pathways
Ring-Closure Reactions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ring closure | NaOH (aq), 40–50°C, 4 h | 85% | |
| Cyanomethylation | Bromoacetonitrile, K₂CO₃, DMF, 80°C | ~70% | |
| Purification | Vacuum distillation or column chromatography | - |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reactions involving cyanoacetic acid. In a study on 3-hydroxy-2-oxindoles, cyanoacetic acid reacted with nitroisatins under microwave conditions (100–120°C, 20–30 min) to form cyanomethyl-substituted products . Applying similar conditions to 3-hydroxypiperidine precursors could streamline the synthesis of 2-(3-hydroxy-3-piperidyl)acetonitrile.
Physicochemical Properties
Solubility and Stability
The compound’s polarity, driven by the hydroxyl and nitrile groups, suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents. Stability studies of analogous compounds indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 3.67 (septet, 1H, J=3.3 Hz, -OH), 2.92–2.60 (m, 4H, piperidine H), 1.81–1.36 (m, 4H, piperidine CH₂) .
-
IR (cm⁻¹): Broad band ~3400 (-OH), 2250 (-C≡N), 1650 (C-N stretch) .
Challenges and Future Directions
Synthetic Optimization
Current methods rely on multi-step protocols with moderate yields. Future research could explore:
-
Enzymatic catalysis: Lipase-mediated acylations to enhance stereoselectivity.
-
Flow chemistry: Continuous-flow systems to improve reaction control and scalability .
Biological Evaluation
While in silico studies predict good oral bioavailability (e.g., compound 80 in HCV research had 34% bioavailability in rats ), in vivo toxicity and efficacy studies are needed to validate therapeutic potential.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume